
(4-((4-Bromophenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The quinoline ring and the piperidine ring would likely contribute to the rigidity of the molecule, while the sulfonyl and bromophenyl groups could potentially participate in various chemical reactions.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the various functional groups present in the molecule . For example, the bromophenyl group could potentially undergo reactions involving the bromine atom, while the sulfonyl group could participate in reactions involving the sulfur atom.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of (4-((4-Bromophenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone:
Antibacterial Agents
(4-((4-Bromophenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone: has shown potential as an antibacterial agent. Its unique structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This makes it a promising candidate for developing new antibiotics, especially against resistant bacterial strains.
Anticancer Research
In cancer research, this compound has been investigated for its ability to inhibit the proliferation of cancer cells. Its mechanism involves the disruption of cell cycle progression and induction of apoptosis in cancerous cells . Studies have shown its efficacy against various cancer cell lines, making it a potential candidate for anticancer drug development.
Anti-inflammatory Applications
The compound has also been explored for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antiviral Activity
Research has indicated that (4-((4-Bromophenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone possesses antiviral properties. It can inhibit viral replication by targeting viral enzymes and proteins . This application is particularly relevant for developing treatments against viral infections like influenza and hepatitis.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(4-bromophenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN2O3S/c1-14-8-10-26(11-9-14)22(27)19-13-25-20-7-4-16(24)12-18(20)21(19)30(28,29)17-5-2-15(23)3-6-17/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSLTRKFRVQWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Bromophenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

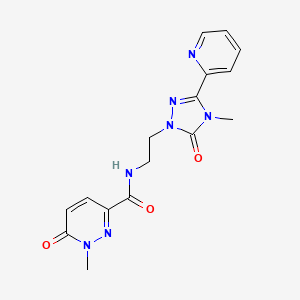
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2701613.png)
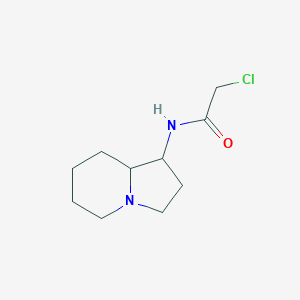
![4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2701618.png)

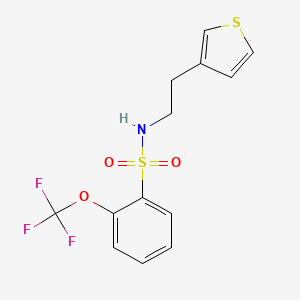
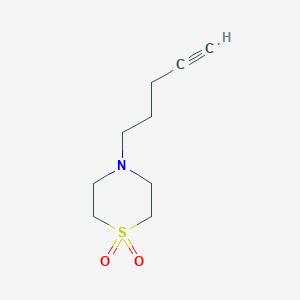
![6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2701623.png)
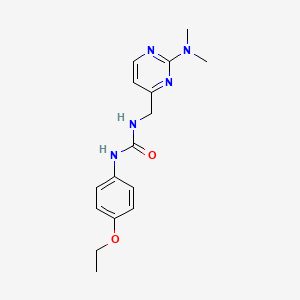
![ethyl 5-[(E)-N'-[(4-chlorophenyl)methoxy]imidamido]-3-[2-(2,4-dichlorobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate](/img/structure/B2701627.png)
![1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2701629.png)
![7,7-Dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-1-pyridin-2-yl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2701631.png)
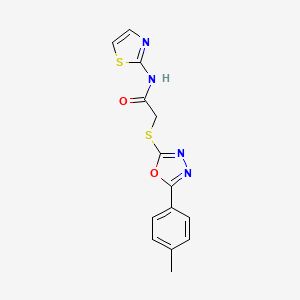
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide](/img/structure/B2701633.png)